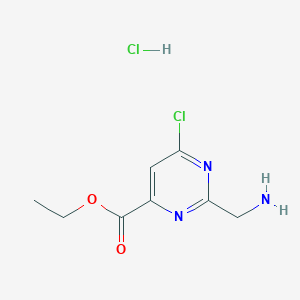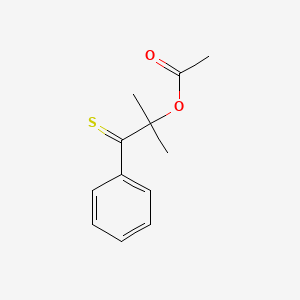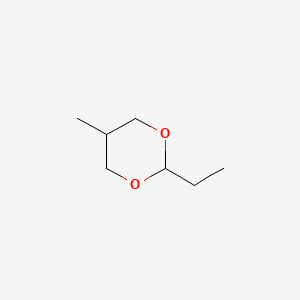
cis-2-Ethyl-5-methyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Ethyl-5-methyl-1,3-dioxane: is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.1849 g/mol . It is a stereoisomer of 1,3-dioxane, characterized by the presence of an ethyl group at the second position and a methyl group at the fifth position in the cis configuration .
Preparation Methods
The synthesis of cis-2-Ethyl-5-methyl-1,3-dioxane typically involves the cyclization of appropriate diols with aldehydes or ketones under acidic conditions . Industrial production methods may include the use of catalysts to enhance the reaction rate and yield . Specific details on the reaction conditions and catalysts used are often proprietary to the manufacturing process.
Chemical Reactions Analysis
cis-2-Ethyl-5-methyl-1,3-dioxane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into alcohols or alkanes, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-2-Ethyl-5-methyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which cis-2-Ethyl-5-methyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical structure and properties of the compound, influencing its reactivity and stability
Comparison with Similar Compounds
cis-2-Ethyl-5-methyl-1,3-dioxane can be compared with other similar compounds, such as:
trans-2-Ethyl-5-methyl-1,3-dioxane: The trans isomer has different stereochemistry, leading to variations in physical and chemical properties.
cis-2-Phenyl-5-ethyl-1,3-dioxane: This compound has a phenyl group instead of a methyl group, resulting in different reactivity and applications.
cis-2-tert-Butyl-5-methyl-1,3-dioxane: The presence of a tert-butyl group influences its steric and electronic properties.
Properties
CAS No. |
35194-54-8 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-ethyl-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H14O2/c1-3-7-8-4-6(2)5-9-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
XJSQEWBQHRJJSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1OCC(CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



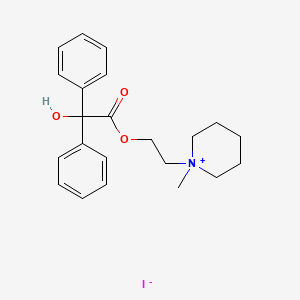

![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)
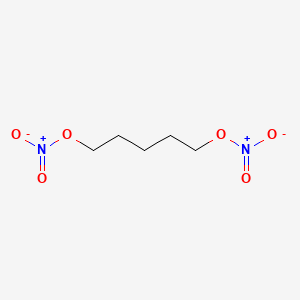
![N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide](/img/structure/B14167746.png)
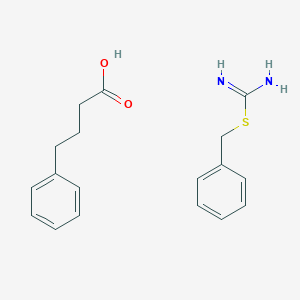
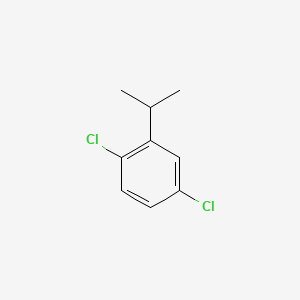

![methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B14167771.png)

![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide](/img/structure/B14167786.png)
